molecular formula C19H23NO2 B399301 N-cycloheptyl-2-(1-naphthyloxy)acetamide

N-cycloheptyl-2-(1-naphthyloxy)acetamide

Cat. No.: B399301
M. Wt: 297.4g/mol
InChI Key: RQZJHLCMVFAHRL-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom and a 1-naphthyloxy moiety at the acetamide’s oxygen. This compound’s molecular formula is inferred as C₁₉H₂₃NO₂ (molecular weight ≈ 297.39 g/mol), combining the cycloheptyl (C₇H₁₃), acetamide backbone (C₂H₄NO), and 1-naphthyloxy (C₁₀H₇O) groups.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4g/mol

IUPAC Name

N-cycloheptyl-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H23NO2/c21-19(20-16-10-3-1-2-4-11-16)14-22-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,1-4,10-11,14H2,(H,20,21)

InChI Key

RQZJHLCMVFAHRL-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(1-naphthyloxy)acetamide typically involves the reaction of cycloheptylamine with 2-(naphthalen-1-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the naphthalen-1-yloxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry: N-cycloheptyl-2-(1-naphthyloxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain types of coatings and polymers.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

N-Cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide
  • Molecular Formula: C₁₈H₂₇NO₂ (MW: 289.41 g/mol) .
  • Key Differences: Replaces the 1-naphthyloxy group with a 2,3,5-trimethylphenoxy substituent.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Molecular Formula: Not explicitly stated, but structurally similar with a morpholinoethyl group on nitrogen and naphthyloxy on oxygen.
  • Key Findings : Exhibits cytotoxic activity comparable to cisplatin (IC₅₀: ~3.16 µM/mL) .
  • Implications: The morpholinoethyl group introduces polarity, which may improve bioavailability compared to the cycloheptyl group in the target compound.
N-Hexadecyl-2-(naphthalen-1-yl)acetamide
  • Molecular Formula: C₂₈H₄₃NO (MW: 409.65 g/mol) .
  • Key Differences : Features a long alkyl chain (hexadecyl) instead of cycloheptyl.
  • Implications : Increased hydrophobicity may enhance membrane permeability but reduce metabolic stability.
Cytotoxicity
  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Demonstrates cytotoxicity against HeLa cells (IC₅₀: 3.16 µM/mL), comparable to cisplatin . This suggests that naphthyloxyacetamides can be potent anticancer agents, with substituents on nitrogen influencing potency.
Antimicrobial and Coordination Properties
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Structural analogs with thiazole groups exhibit ligand-like coordination abilities, useful in metal-organic frameworks .
  • Target Compound : The 1-naphthyloxy group’s aromaticity may facilitate π-π stacking interactions, enhancing binding to biological targets or materials.

Molecular and Crystallographic Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-Cycloheptyl-2-(1-naphthyloxy)acetamide C₁₉H₂₃NO₂ ~297.39 Cycloheptyl, 1-naphthyloxy Not reported Inferred
N-Cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide C₁₈H₂₇NO₂ 289.41 Cycloheptyl, trimethylphenoxy Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide - - Morpholinoethyl, 2-naphthyloxy Cytotoxic (IC₅₀: 3.16 µM/mL)
N-Hexadecyl-2-(naphthalen-1-yl)acetamide C₂₈H₄₃NO 409.65 Hexadecyl, 1-naphthyl Not reported

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